molecular formula C19H19N3O4 B2492465 2-(3,4-dimethoxyphenyl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide CAS No. 1226442-55-2

2-(3,4-dimethoxyphenyl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

Cat. No. B2492465
CAS RN: 1226442-55-2
M. Wt: 353.378
InChI Key: FXOAMBZBOQXNKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves cyclization reactions and can be accomplished through various methodologies. A common approach includes the cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, leading to the formation of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives (Jin et al., 2006). This process showcases the versatility and reactivity of oxadiazole precursors under various conditions, facilitating the production of a wide range of compounds with potential bioactivity.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including the target compound, is characterized by the presence of a 1,3,4-oxadiazole ring, which significantly influences the compound's physical and chemical properties. The crystal structure and molecular interactions can be elucidated through techniques such as X-ray crystallography, providing insights into the compound's configuration, intramolecular hydrogen bonding, and potential for intermolecular interactions (Chen et al., 2004).

Chemical Reactions and Properties

Oxadiazole compounds participate in a variety of chemical reactions, primarily due to the reactivity of the oxadiazole ring. They can undergo nucleophilic substitution, addition reactions, and serve as ligands in coordination chemistry. These reactions expand the utility of oxadiazole derivatives in synthesizing novel compounds with enhanced or tailored properties. The chemical properties of these compounds, including their reactivity patterns, are directly influenced by the substituents on the oxadiazole ring and adjacent phenyl groups, enabling the design of molecules with specific biological activities (Ramalingam et al., 2019).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-20-19(26-22-12)14-5-7-15(8-6-14)21-18(23)11-13-4-9-16(24-2)17(10-13)25-3/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOAMBZBOQXNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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